Cas no 896338-57-1 (4-methanesulfonyl-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide)

4-methanesulfonyl-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-methanesulfonyl-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide
- AKOS001376135
- CCG-193491
- Z28306911
- 896338-57-1
- 4-methylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
- 4-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- F2558-0041
- UPCMLD0ENAT5834214:001
- 4-METHANESULFONYL-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
-
- インチ: 1S/C15H12N2O3S3/c1-23(19,20)11-6-4-10(5-7-11)14(18)17-15-16-12(9-22-15)13-3-2-8-21-13/h2-9H,1H3,(H,16,17,18)
- InChIKey: JPDWOGARAUHIEE-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=CC(C(NC2=NC(=CS2)C2=CC=CS2)=O)=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 364.00100577g/mol
- どういたいしつりょう: 364.00100577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 527
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 141Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-methanesulfonyl-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2558-0041-2mg |
4-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
896338-57-1 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F2558-0041-3mg |
4-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
896338-57-1 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F2558-0041-75mg |
4-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
896338-57-1 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F2558-0041-4mg |
4-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
896338-57-1 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F2558-0041-100mg |
4-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
896338-57-1 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F2558-0041-15mg |
4-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
896338-57-1 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F2558-0041-5μmol |
4-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
896338-57-1 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F2558-0041-30mg |
4-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
896338-57-1 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F2558-0041-40mg |
4-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
896338-57-1 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F2558-0041-5mg |
4-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
896338-57-1 | 90%+ | 5mg |
$69.0 | 2023-07-28 |
4-methanesulfonyl-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide 関連文献
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
4-methanesulfonyl-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamideに関する追加情報
Research Briefing on 4-methanesulfonyl-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 896338-57-1)
4-methanesulfonyl-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 896338-57-1) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiophene-thiazole-benzamide scaffold, has demonstrated promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its pharmacological properties, mechanism of action, and potential clinical applications, making it a subject of intense research interest.
The synthesis of 4-methanesulfonyl-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide involves a multi-step process, starting with the condensation of thiophene-2-carboxaldehyde with thiosemicarbazide to form the thiazole core. Subsequent sulfonylation and benzamide coupling yield the final product. The compound's structural features, including the methanesulfonyl group and the thiophene-thiazole moiety, are critical for its bioactivity. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating further pharmacological evaluations.
In vitro studies have revealed that 4-methanesulfonyl-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide exhibits potent inhibitory activity against several kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). These kinases play pivotal roles in cell cycle regulation and neurodegenerative diseases, respectively. The compound's ability to selectively inhibit these targets suggests its potential as a therapeutic agent for cancer and Alzheimer's disease. Mechanistic studies indicate that the compound binds to the ATP-binding pocket of these kinases, thereby disrupting their catalytic activity.
Further investigations into the compound's pharmacokinetic properties have shown favorable absorption and distribution profiles in preclinical models. However, challenges remain in optimizing its metabolic stability and minimizing off-target effects. Recent efforts have focused on structural modifications to enhance its drug-like properties, such as improving solubility and reducing hepatic clearance. These modifications aim to advance the compound toward clinical development while maintaining its therapeutic efficacy.
In summary, 4-methanesulfonyl-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 896338-57-1) represents a promising candidate for further development in the treatment of kinase-related disorders. Its unique structural features and potent bioactivity make it a valuable tool for both basic research and drug discovery. Ongoing studies are expected to elucidate its full therapeutic potential and address current limitations, paving the way for its translation into clinical applications.
896338-57-1 (4-methanesulfonyl-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide) 関連製品
- 1353503-11-3(2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid)
- 607742-55-2(Sb 742457(gsk 742457))
- 1332529-79-9(C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride)
- 1314662-42-4(1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid)
- 2137995-98-1(4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1-methylethyl)-4-(2,2,2-trifluoroethyl)-)
- 2361639-14-5(N-(2-ethoxy-4-methanesulfonylphenyl)prop-2-enamide)
- 14906-59-3(4-Cyanopyridine N-oxide)
- 2877676-35-0(4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile)
- 1804516-29-7(Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate)
- 2138532-49-5(4-ethyl-N-methyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)




